1-(2,4-Dichlorobenzyl)piperazine
Overview
Description
1-(2,4-Dichlorobenzyl)piperazine is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 g/mol . It is also known by other names such as 1-2,4-dichlorobenzyl piperazine, 1-2,4-dichloro-benzyl-piperazine, 1-2,4-dichlorophenyl methyl piperazine, and 2,4-dichlorophenyl methyl piperazine .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(2,4-dichlorophenyl)methyl]piperazine . The SMILES string representation is ClC1=CC(Cl)=C(CN2CCNCC2)C=C1 . This provides a text representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a liquid with a yellow color . It has a density of 1.255 g/mL and a refractive index of 1.571 . The flash point is greater than 110°C (230°F) .Scientific Research Applications
Antidiabetic Properties
1-(2,4-Dichlorobenzyl)piperazine, as part of the piperazine derivatives, has been identified with potential antidiabetic properties. Research by Le Bihan et al. (1999) on a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, including 1-methyl-4-(2',4'-dichlorobenzyl)piperazine, found it to be a potent antidiabetic agent in a rat model of diabetes. It works by significantly increasing insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Central Pharmacological Activity
Piperazine derivatives, such as this compound, exhibit central pharmacological activity. Brito et al. (2018) noted that many piperazine derivatives activate the monoamine pathway and have been researched for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).
Anticancer Potential
Research into the anticancer properties of piperazine derivatives includes work on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives by Yarim et al. (2012). These compounds demonstrated significant growth inhibitory activity on various cancer cell lines, indicating the potential of this compound in cancer research (Yarim et al., 2012).
Antimicrobial and Antiviral Properties
Xia (2015) explored the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, including derivatives with 2,4-dichlorobenzyl structures. These compounds exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen, and some showed antiviral activity against tobacco mosaic virus, suggesting a potential antimicrobial and antiviral role for this compound derivatives (Xia, 2015).
Synthesis and Chemical Characterization
The synthesis and chemical characterization of this compound and related compounds have been a subject of research. For example, studies by Qiuye (2005) and Quan (2006) focus on improving the synthesis methods and understanding the structural properties of similar piperazine derivatives, which are important for their application in pharmaceuticals (Qiuye, 2005); (Quan, 2006).
Potential Use in Treating Incurable Diseases
K-604, a compound incorporating a piperazine unit, was identified as a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. Shibuya et al. (2018) highlighted its potential in treating diseases involving ACAT-1 overexpression, suggesting that derivatives of this compound could have similar applications (Shibuya et al., 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXBWXIOSLDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328519 | |
Record name | 1-(2,4-Dichlorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51619-56-8 | |
Record name | 1-(2,4-Dichlorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-Dichlorobenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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